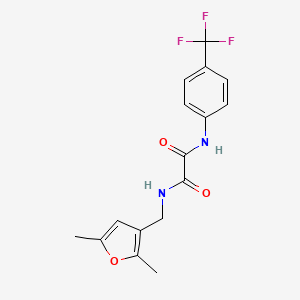

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

描述

属性

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O3/c1-9-7-11(10(2)24-9)8-20-14(22)15(23)21-13-5-3-12(4-6-13)16(17,18)19/h3-7H,8H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVHPZWSMPENAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common approach is the reaction of 2,5-dimethylfuran-3-carbaldehyde with 4-(trifluoromethyl)aniline under acidic conditions to form the oxalamide linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance efficiency and scalability.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form derivatives such as furan-2,5-dione.

Reduction: Reduction of the oxalamide group can lead to the formation of amides or amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Furan-2,5-dione derivatives.

Reduction: Amides or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research has shown potential biological activity, including antimicrobial and anticancer properties. The compound's interaction with biological targets is an area of ongoing investigation.

Medicine: Due to its biological activity, there is interest in developing pharmaceutical applications. Studies are exploring its use as a therapeutic agent for various diseases.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced materials and coatings.

作用机制

The mechanism by which N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group, in particular, can enhance binding affinity to biological targets, leading to potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but research suggests involvement in cellular signaling and enzyme inhibition.

相似化合物的比较

Comparison with Structural Analogues

Structural Similarities and Differences

The following table highlights key structural and physicochemical differences between the target compound and selected oxalamide analogues:

Key Comparative Insights

Electronic and Steric Effects

- In contrast, analogues with pyridinyloxy (e.g., ) or thiophene (e.g., ) substituents introduce heteroatoms capable of hydrogen bonding or π-π stacking.

- The trifluoromethyl group is a common feature across most analogues, suggesting a shared emphasis on optimizing lipophilicity and metabolic resistance.

Solubility and Bioavailability

- The hydroxy group in and likely enhances aqueous solubility compared to the target compound, which lacks polar substituents. However, the dimethylfuran’s oxygen atom may partially offset this via weak hydrogen-bonding interactions.

- The bulky dihydroindenyl group in and cyclopentyl group in may reduce membrane permeability compared to the target compound’s smaller furan-methyl group.

Spectroscopic Properties

生物活性

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 400.3 g/mol. The structure features a dimethylfuran moiety and a trifluoromethylphenyl group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 400.3 g/mol |

| CAS Number | 1421483-96-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

Anticancer Properties

Preliminary studies have shown that this compound exhibits anticancer properties. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of oxidative stress and subsequent activation of apoptotic pathways.

Anti-inflammatory Effects

In addition to its anticancer potential, this oxalamide has been investigated for anti-inflammatory activity. Animal models have shown that the compound can reduce inflammation markers and alleviate symptoms associated with inflammatory diseases, suggesting a dual role in cancer and inflammatory conditions.

Case Studies and Research Findings

- Study on Anticancer Activity :

- Inflammation Model :

- Mechanistic Insights :

常见问题

Q. What are the common synthetic routes for preparing N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via a two-step reaction involving oxalyl chloride and substituted amines. For example:

Amine Activation : React (2,5-dimethylfuran-3-yl)methylamine and 4-(trifluoromethyl)aniline separately with oxalyl chloride in anhydrous dioxane or dichloromethane under nitrogen .

Coupling Reaction : Combine the activated intermediates in the presence of a base (e.g., triethylamine) to form the oxalamide bond.

Characterization : Intermediates and final products are confirmed via:

Q. How is the purity and structural integrity of the compound confirmed in academic research?

Methodological Answer: Rigorous analytical workflows are employed:

- Chromatography : Flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) removes unreacted starting materials .

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) confirms exact mass (e.g., ±0.001 Da accuracy) .

- Thermal Analysis : Melting point/decomposition temperature (e.g., 180°C decomposition in analogs) .

Advanced Research Questions

Q. What strategies optimize reaction yields and minimize diastereomer formation in oxalamide synthesis?

Methodological Answer:

- Catalytic Control : Use chiral catalysts (e.g., Rhodium with PhthalaPhos ligands) for enantioselective synthesis, achieving >90% enantiomeric excess in related compounds .

- Solvent Optimization : Polar aprotic solvents (e.g., dioxane, DMF) improve amine reactivity, while low temperatures (−20°C) reduce side reactions .

- Diastereomer Resolution : Employ preparative HPLC or chiral stationary phases for separation (e.g., diastereoisomeric mixtures resolved at 1:20 ratios) .

Q. How do structural modifications influence bioactivity in oxalamide derivatives?

Methodological Answer:

- Substituent Analysis :

- Furan Methyl Groups : Enhance metabolic stability (2,5-dimethylfuran vs. unsubstituted furan) by reducing oxidative degradation .

- Trifluoromethyl Phenyl : Increases lipophilicity and target binding (e.g., HIV entry inhibition via CD4 mimicry ).

- SAR Studies : Compare IC50 values of analogs (e.g., N1-(adamantyl) vs. N1-(benzyloxy) in epoxide hydrolase inhibition ).

Q. How can contradictions in synthetic conditions for analogous oxalamides be resolved?

Methodological Answer:

- Variable Testing : Systematically test solvents (dioxane vs. THF), bases (Et3N vs. DMAP), and stoichiometry to identify yield optima .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to detect intermediate stability issues (e.g., oxalyl chloride hydrolysis) .

- Meta-Analysis : Compare literature data (e.g., 56% yield in diastereomeric mixtures vs. 78% in stereoselective syntheses ).

Q. What is the role of Rhodium-catalyzed asymmetric hydrogenation in stereoselective oxalamide synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。